

# Reactivity in Cyclopolymerization: A Comparative Guide to Diallylmethylamine and Diallylamine

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## Compound of Interest

Compound Name: Diallylmethylamine

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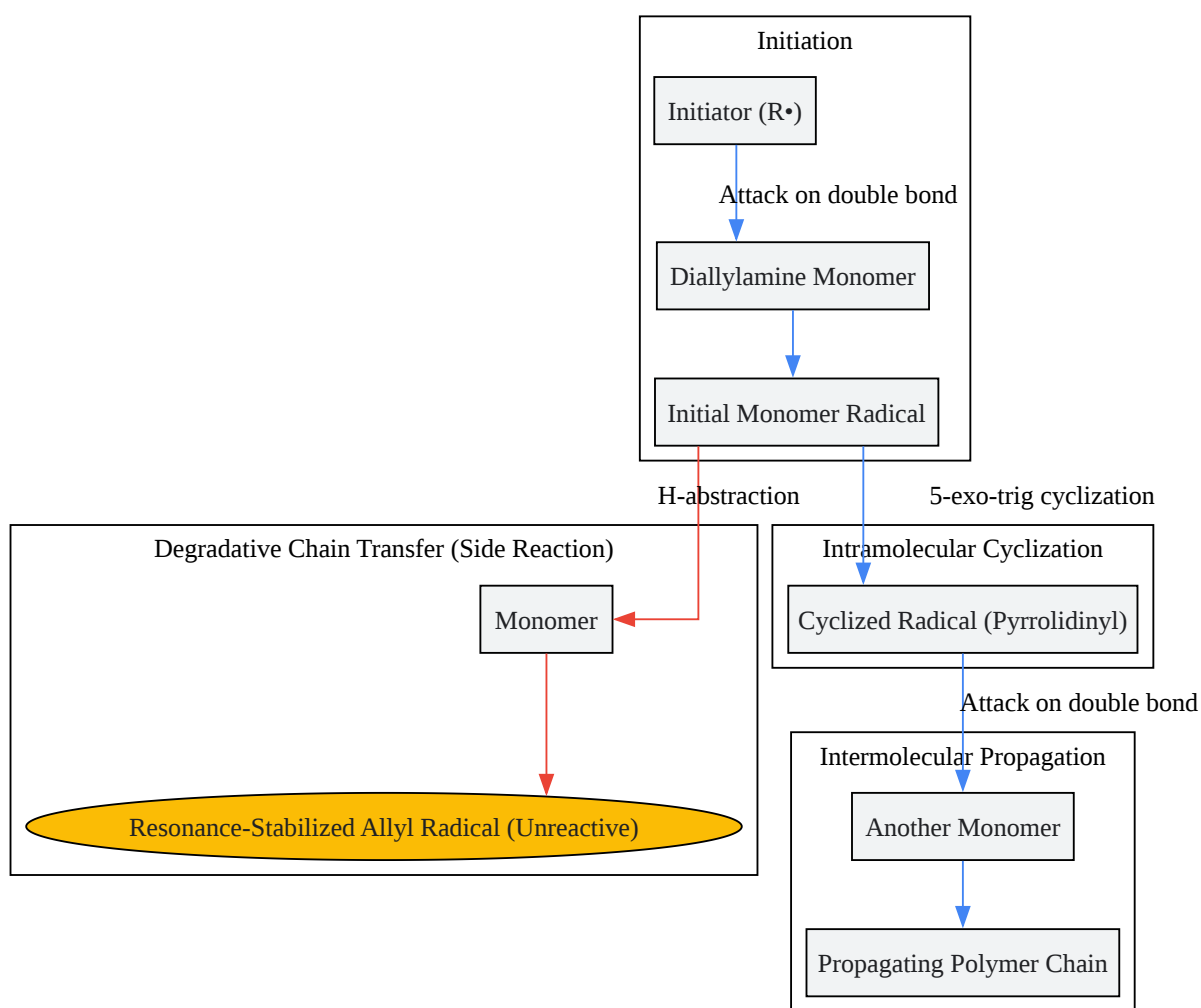
For researchers and professionals in polymer chemistry and drug development, understanding the nuances of monomer reactivity is paramount for designing novel materials with tailored properties. This guide provides an objective comparison of the cyclopolymerization reactivity of **diallylmethylamine** and diallylamine, supported by available experimental and theoretical data. While both are structurally similar diallyl monomers, the presence of a methyl group on the nitrogen atom in **diallylmethylamine** introduces significant differences in their polymerization behavior.

## Unraveling the Mechanism and the Challenge of Chain Transfer

The free-radical polymerization of 1,6-dienes like diallylamine and **diallylmethylamine** proceeds through a cyclopolymerization mechanism, which involves alternating intramolecular cyclization and intermolecular propagation steps. This process leads to the formation of polymers containing five-membered (pyrrolidinium) or six-membered (piperidinium) rings within the polymer backbone.<sup>[1][2]</sup>

A significant challenge in the polymerization of allyl monomers is the high propensity for degradative chain transfer.<sup>[3]</sup> This occurs when a propagating radical abstracts an allylic hydrogen from a monomer molecule, forming a resonance-stabilized allylic radical. This new

radical is less reactive and less likely to initiate a new polymer chain, thus terminating the kinetic chain and resulting in low molecular weight oligomers.[3]



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General mechanism of diallylamine cyclopolymerization and competing chain transfer.

## The Influence of N-Substitution: **Diallylmethylamine** vs. Diallylamine

The primary difference between **diallylmethylamine** and diallylamine is the substitution on the nitrogen atom. In its neutral form, the lone pair of electrons on the nitrogen in diallylamine can influence the reactivity of the allylic hydrogens. The methyl group in **diallylmethylamine**, being electron-donating, can slightly increase the electron density on the nitrogen.

However, the most significant impact on reactivity comes from the steric hindrance and the electronic effects when the amine is protonated. For both monomers, polymerization is dramatically more efficient in an acidic medium, where the nitrogen atom is protonated.<sup>[1]</sup><sup>[4]</sup> This protonation withdraws electron density from the allyl groups, which is believed to decrease the rate of degradative chain transfer.<sup>[4]</sup>

Theoretical studies on substituted diallylamines suggest that substituents can influence the activation energy of the cyclization step. For N-methyl-N,N-diallylamine (**diallylmethylamine**), the calculated activation energy for cyclization is 5.41 kcal/mol.<sup>[3]</sup> While a direct comparative value for diallylamine under the same computational conditions is not readily available, it is understood that for diallylamine, the activation barriers for homopolymerization and cyclization are nearly identical, making chain propagation without cyclization a more probable event compared to its quaternary ammonium counterparts where cyclization is much more favorable.<sup>[3]</sup>

## Comparative Performance Data

Direct comparative studies on the cyclopolymerization of neutral **diallylmethylamine** and diallylamine under identical conditions are scarce in the literature. However, data from different studies illustrate the general performance of each monomer.

Monomer	Form	Polymerization Conditions	Result	Reference
Diallylamine	Neutral	Dibenzoyl peroxide (0.05 wt%), Dioxane, 90°C, 4h	Yield: 60%, Intrinsic Viscosity: 0.15 dL/g	
Diallylmethylamine	Protonated (TFA salt)	Thermal (30-50°C) or Photoinduced (21°C)	High Molecular Weight (Mw): 30,000-60,000 g/mol	[3]
Diallylamine	Protonated (HCl salt)	2,2'-azobis(2-methylpropanediamine)dihydrochloride, 50°C, water	Molecular Weight (viscometry): 12,000 g/mol , Molecular Weight ( <sup>1</sup> H NMR): 16,000 g/mol	[2]

Note: The data presented is from different sources with varying experimental conditions and should not be used for a direct quantitative comparison.

The data clearly indicates that high molecular weight polymers are primarily achieved when the monomers are in their protonated forms. The neutral diallylamine yields a polymer with a relatively low intrinsic viscosity, indicative of a low molecular weight.

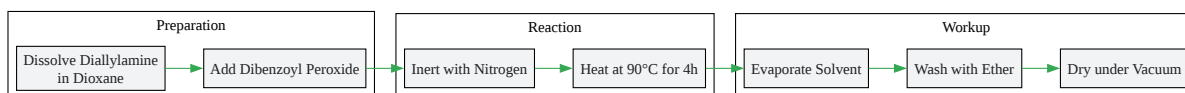
## Experimental Protocols

### Cyclopolymerization of Diallylamine (Neutral)

The following protocol is based on a published procedure for the free-radical cyclopolymerization of diallylamine.

- Monomer Solution Preparation: Dissolve 5.0 g of diallylamine in 20 mL of dioxane in a screw-capped polymerization bottle.

- Initiator Addition: Add 0.0025 g (0.05% of the monomer weight) of dibenzoyl peroxide to the solution.
- Inerting: Flash the bottle with nitrogen for a few minutes to remove oxygen.
- Polymerization: Maintain the solution at 90°C using a water bath for 4 hours.
- Isolation: Evaporate the solvent under vacuum.
- Purification: Wash the resulting brown polymer three times with ether.
- Drying: Dry the polymer in a vacuum oven at 50°C.



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